1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine
Overview
Description
1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a butyl chain, which is further connected to a phenoxyphenoxy group
Preparation Methods
The synthesis of 1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine typically involves the following steps:
Formation of the butyl chain: The butyl chain is synthesized through a series of reactions, often starting with a halogenated butane derivative.
Attachment of the phenoxyphenoxy group: The phenoxyphenoxy group is introduced through nucleophilic substitution reactions, where phenol derivatives react with halogenated intermediates.
Formation of the pyrrolidine ring: The pyrrolidine ring is constructed using cyclization reactions involving amines and suitable carbonyl compounds.
Final coupling: The butyl chain with the phenoxyphenoxy group is coupled with the pyrrolidine ring through nucleophilic substitution or other suitable coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenoxyphenoxy moiety or the pyrrolidine ring are replaced with other groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of ester or amide linkages.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers investigate the compound’s effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition, receptor modulation, and disruption of cellular processes.
Comparison with Similar Compounds
1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their biological and chemical properties.
Phenoxyphenoxy compounds: These compounds feature the phenoxyphenoxy moiety but may have different linkers or additional functional groups, affecting their reactivity and applications.
Butyl-substituted compounds: These compounds have a butyl chain but may lack the pyrrolidine ring or phenoxyphenoxy group, resulting in different chemical behaviors.
Properties
IUPAC Name |
1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-2-9-18(10-3-1)23-20-12-8-11-19(17-20)22-16-7-6-15-21-13-4-5-14-21/h1-3,8-12,17H,4-7,13-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWNHEWDQGXKSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=CC(=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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